(11S,16S)-misoprostol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1 |
InChI Key |
OJLOPKGSLYJEMD-MGUNLYMFSA-N |
Isomeric SMILES |
CCCC[C@@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of 11s,16s Misoprostol
Receptor Binding Kinetics and Thermodynamics of Misoprostol (B33685) Stereoisomers
Prostaglandin (B15479496) Receptor Subtype Selectivity and Affinity (EP1, EP2, EP3, EP4)
(11S,16S)-Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), exerts its effects by interacting with prostaglandin E2 (PGE2) receptors, which are classified into four subtypes: EP1, EP2, EP3, and EP4. wikipedia.orgnih.gov These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological responses. yorku.caannualreviews.org Misoprostol demonstrates a distinct selectivity profile, preferentially binding to and activating EP2, EP3, and EP4 receptors, while showing no significant affinity for the EP1 receptor. wikipedia.org This selective binding pattern is crucial as it dictates the specific intracellular signaling pathways that are initiated upon ligand binding. wikipedia.organnualreviews.org
The affinity of misoprostol for these receptor subtypes varies. It has been shown to be a potent agonist at EP2, EP3, and EP4 receptors. researchgate.net The binding affinity of misoprostol for EP receptors is generally lower than that of the endogenous ligand, PGE2. aai.org This difference in affinity may contribute to the distinct pharmacological profile of misoprostol compared to naturally occurring prostaglandins (B1171923). aai.org The interaction with EP2 and EP4 receptors typically leads to the stimulation of adenylate cyclase, while interaction with the EP3 receptor can lead to its inhibition. sheffield.ac.uk
Table 1: Prostaglandin Receptor Subtype Selectivity of Misoprostol
| Receptor Subtype | Binding and Activation by Misoprostol | Primary Signaling Transduction Pathway |
|---|---|---|
| EP1 | No significant affinity or activation | Gq-protein coupled, increases intracellular calcium yorku.ca |
| EP2 | Agonist activity | Gs-protein coupled, stimulates adenylate cyclase yorku.casheffield.ac.uk |
| EP3 | Agonist activity | Gi-protein coupled, inhibits adenylate cyclase sheffield.ac.uk |
| EP4 | Agonist activity | Gs-protein coupled, stimulates adenylate cyclase yorku.cawikipedia.org |
Stereospecificity in Ligand-Receptor Recognition and Activation
The stereochemistry of misoprostol is a critical determinant of its interaction with prostaglandin receptors. scbt.com this compound is one of the four stereoisomers of misoprostol. The specific spatial arrangement of the hydroxyl and methyl groups at the C11 and C16 positions significantly influences its binding affinity and efficacy at the EP receptor subtypes. This stereospecificity is fundamental to the ligand-receptor recognition process, ensuring a precise fit into the binding pocket of the receptor. scbt.com
The crystal structure of misoprostol's active metabolite, misoprostol free acid (FA), bound to the EP3 receptor reveals the molecular basis for this specific recognition. nih.govresearchgate.net The binding pocket of the EP3 receptor accommodates the misoprostol-FA molecule through a combination of hydrophobic and polar interactions. nih.gov The carboxyl group of misoprostol-FA forms crucial interactions that help to close the binding pocket, a process that may involve an induced-fit mechanism. nih.gov The unique stereochemistry of this compound facilitates these specific interactions, leading to the activation of the G-protein coupled pathways. scbt.com
Intracellular Signal Transduction Pathways Mediated by Misoprostol Acid (Active Metabolite)
Misoprostol is a prodrug that is rapidly de-esterified in the body to its active metabolite, misoprostol acid. guidetopharmacology.org This active form is responsible for mediating the downstream cellular effects through various intracellular signal transduction pathways.
G-Protein Coupled Receptor Cascades and Downstream Signaling
Upon binding of misoprostol acid to EP receptors, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G-proteins. nih.govresearchgate.net The specific G-protein activated depends on the EP receptor subtype.
EP2 and EP4 Receptor Activation: These receptors couple to the stimulatory G-protein, Gs. yorku.ca Activation of Gs leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). yorku.cafrontiersin.org
EP3 Receptor Activation: This receptor subtype primarily couples to the inhibitory G-protein, Gi. Activation of Gi leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels.
The activation of these G-protein cascades initiates a series of downstream signaling events that ultimately mediate the physiological effects of misoprostol. researchgate.net
Adenylate Cyclase Inhibition and Cyclic AMP Modulation
The modulation of intracellular cyclic AMP (cAMP) levels is a key mechanism of action for misoprostol acid. By interacting with different EP receptor subtypes, misoprostol can either increase or decrease cAMP levels within a cell.
The binding of misoprostol acid to EP2 and EP4 receptors leads to the activation of adenylate cyclase and a subsequent increase in intracellular cAMP. yorku.canih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. yorku.canih.gov For instance, in human primary peripheral blood mononuclear cells and a murine macrophage cell line, misoprostol was shown to increase LPS-inducible intracellular cAMP levels. nih.gov
Conversely, when misoprostol acid binds to EP3 receptors, it inhibits adenylate cyclase activity through the Gi protein, leading to a decrease in intracellular cAMP levels. This inhibitory effect on cAMP formation has been observed in isolated canine parietal cells. The dual ability of misoprostol to both stimulate and inhibit adenylate cyclase, depending on the receptor subtype it engages, underscores the complexity of its pharmacological actions.
Table 2: Effect of Misoprostol on Adenylate Cyclase and cAMP
| Receptor Interaction | G-Protein Coupled | Effect on Adenylate Cyclase | Effect on Intracellular cAMP |
|---|---|---|---|
| Misoprostol + EP2/EP4 | Gs | Stimulation yorku.ca | Increase nih.gov |
| Misoprostol + EP3 | Gi | Inhibition | Decrease |
Effects on Cyclic GMP Efflux and Related Transport Systems
In addition to its effects on the cAMP pathway, misoprostol has been shown to modulate the cellular efflux of cyclic guanosine (B1672433) monophosphate (cGMP). scirp.orgsemanticscholar.org Studies have demonstrated that misoprostol can inhibit the transport of both cAMP and cGMP from cells, although it displays a degree of selectivity. scirp.org
Table 3: Inhibitory Effect of Misoprostol on Cyclic Nucleotide Transport
| Cyclic Nucleotide | IC50 Value (µM) |
|---|---|
| cAMP | 4.5 scirp.orgsemanticscholar.org |
| cGMP | 24 scirp.orgsemanticscholar.org |
Preclinical Cellular and Tissue-Level Pharmacological Effects of Misoprostol Stereoisomers
The preclinical pharmacological profile of misoprostol is characterized by its effects on the gastrointestinal mucosa, including inhibition of gastric acid and modulation of protective secretions, as well as its influence on cellular processes and immune responses. researchgate.netfda.gov
Misoprostol's primary mechanism for inhibiting gastric acid secretion involves a direct action on the parietal cells of the stomach. fda.govnih.gov The active metabolite, misoprostol acid, binds to specific E-type prostaglandin (EP) receptors on these cells. fda.govhres.ca This binding is stereospecific, with the (11R, 16S) isomer demonstrating the highest potency. nih.govabdominalkey.comosti.gov In isolated canine parietal cells, the IC50 value (the concentration required to inhibit 50% of maximal histamine-stimulated acid secretion) for the (11R, 16S) isomer was found to be 1.4 ± 0.1 nM, while the mixture of all four stereoisomers had an IC50 of 3.8 ± 0.3 nM. nih.gov This indicates that the antisecretory activity of the commercial misoprostol mixture is primarily due to the (11R, 16S) isomer. nih.govabdominalkey.com
The binding of misoprostol acid to the EP3 receptor subtype initiates a cascade of intracellular events. abdominalkey.com It inhibits the enzyme adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. hres.ca This reduction in cAMP, a key second messenger in the stimulation of acid secretion by histamine, ultimately leads to the inhibition of the final step in acid production: the H+/K+ ATPase proton pump. hres.ca Misoprostol has been shown to inhibit basal, nocturnal, and food- or histamine-stimulated gastric acid secretion. fda.govnih.gov While the (11R, 16S) isomer is the most potent inhibitor, the specific contribution or lack thereof by the this compound isomer to this process has not been extensively detailed, though it is considered to be significantly less active. nih.govabdominalkey.com
In addition to inhibiting acid secretion, misoprostol exerts a cytoprotective effect by stimulating the secretion of mucus and bicarbonate from the gastric and duodenal mucosa. fda.govdrugbank.com These secretions form a protective layer that shields the epithelial lining from the corrosive effects of gastric acid and pepsin. researchgate.net Studies in healthy human volunteers have demonstrated a dose-dependent increase in gastric mucus secretion following the administration of misoprostol. hres.canih.gov
| Misoprostol Dose (mcg) | Increase in Mucus Secretion (%) |
|---|---|
| 200 | 37 |
| 400 | 82 |
| 800 | 95 |
This stimulation of mucus and bicarbonate production is considered a key component of misoprostol's mucosal protective properties. fda.govdrugbank.com The stereospecificity of this effect has not been as thoroughly investigated as its antisecretory action. abdominalkey.com However, it is reasonable to assume that the pharmacologically active stereoisomers are primarily responsible for these effects.
Preclinical studies in animal models have shown that administration of misoprostol can lead to an increase in the mucosal mass of the stomach. nih.gov This is a result of increased epithelial cell proliferation and migration. hres.canih.gov In a study involving dogs treated with misoprostol for 11 weeks, there was a significant increase in stomach weight and the length of the fundic gastric glands. nih.gov This hyperplasia was attributed to an increased number of mitotic and DNA-synthesizing cells per gland, leading to a higher gland cell production rate. nih.gov The migration rate of cells towards the gastric lumen was also found to be increased. nih.gov These findings suggest that the mucosal hyperplasia associated with misoprostol is a consequence of increased cell production rather than decreased cell loss. nih.gov While these studies were conducted with the mixture of misoprostol stereoisomers, the specific role of the (11S,16S) isomer in these proliferative and migratory effects has not been individually determined.
Misoprostol has been shown to possess immunomodulatory properties, influencing the responses of various immune and epithelial cells. researchgate.net In vitro studies have demonstrated that misoprostol can inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in a dose-dependent manner. nih.gov Conversely, at lower doses, it has been observed to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Misoprostol has also been found to reduce phagocytosis activity in a dose-dependent fashion. nih.gov These effects suggest that misoprostol can modulate T-cell activation and function. nih.gov The stereospecificity of these immunomodulatory effects is not well-defined in the available literature.
Recent research has begun to utilize organoid model systems to investigate the effects of various compounds on tissue regeneration and repair. Misoprostol has been employed in studies using lung organoid models to explore its potential in promoting alveolar epithelial progenitor function. nih.govresearchgate.netbiorxiv.org In these studies, treatment with misoprostol (as a mixture of stereoisomers) was found to increase the number and size of alveolar-type organoids, suggesting a role in lung regeneration. nih.govresearchgate.net These findings open up new avenues for researching the therapeutic potential of prostaglandin analogues in regenerative medicine. The use of specific stereoisomers, such as this compound, in these advanced cellular models has not yet been reported, which could be a future area of investigation to dissect the specific contributions of each isomer to tissue regeneration.
Stereospecific Metabolism and Biotransformation Pathways of Misoprostol
Enzymatic De-esterification of Misoprostol (B33685) to Misoprostol Acid: Stereochemical Considerations
The initial and pivotal step in the metabolism of misoprostol is its rapid and extensive de-esterification to its biologically active metabolite, misoprostol acid, also known as SC-30695. drugbank.comaapharma.camedchemexpress.com This conversion is so swift that the parent compound, misoprostol, is often undetectable in plasma following oral administration. nih.govfda.gov The de-esterification process, catalyzed by esterase enzymes present in various tissues including the gastrointestinal tract, is crucial as misoprostol acid is responsible for the compound's clinical activity. fda.govnih.govfmhaca.gov.etdrugs.com
The stereochemistry at the C-11 and C-16 positions of the misoprostol molecule plays a significant role in its biological activity. While misoprostol is a mixture of four stereoisomers, the (11S,16S) isomer is a key component. Research has shown that the biological activity, such as the diarrheagenic effect observed in rats, is stereospecific, with the (11R,16S) isomer showing the highest potency in stimulating chloride secretion in the colon. nih.gov This suggests a stereospecific interaction with prostaglandin (B15479496) receptors. nih.gov The binding of misoprostol and its acid metabolite to prostaglandin E receptors is saturable, reversible, and stereo-specific. pfizermedicalinformation.com
Oxidative and Reductive Biotransformations of Misoprostol Acid Metabolites
Following its formation, misoprostol acid undergoes further extensive metabolism through various oxidative and reductive pathways, primarily involving fatty acid oxidizing systems. fmhaca.gov.ete-lactancia.orgmedsinfo.com.au These transformations lead to the formation of several inactive metabolites that are then excreted from the body. hres.ca
Beta Oxidation Pathways of the Alpha Chain
A major metabolic route for misoprostol acid is the beta-oxidation of its alpha (carboxy) side chain. aapharma.canih.govfda.govnih.gov This process, analogous to the metabolism of endogenous fatty acids, involves the sequential shortening of the carboxylic acid chain. hres.ca This pathway contributes significantly to the inactivation of the pharmacologically active misoprostol acid. hres.ca
Omega Oxidation Pathways of the Beta Chain
Concurrently with beta-oxidation, the beta (hydroxyl) side chain of misoprostol acid is subject to omega-oxidation. aapharma.canih.govfda.govnih.gov This metabolic process typically involves hydroxylation at the terminal or penultimate carbon atom of the side chain, followed by further oxidation. This pathway is another critical step in the deactivation and subsequent elimination of the drug. hres.ca
Formation of Prostaglandin F Analogs
Another significant biotransformation pathway for misoprostol acid involves the reduction of the C-9 keto group to a hydroxyl group, leading to the formation of prostaglandin F (PGF) analogs. nih.govfda.govfmhaca.gov.etnih.gov When administered orally, misoprostol undergoes a series of chemical reactions that convert it into a prostaglandin F analogue. uspharmacist.com
Identification of Dinor and Tetranor Metabolites
The sequential beta-oxidation of the alpha chain of misoprostol acid results in the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites. drugbank.commedicines.org.ukoptionsforwomenstcroixvalley.org These metabolites, which are biologically inactive, are the primary forms of misoprostol excreted in the urine. medicines.org.uk The identification of these metabolites confirms the role of fatty acid oxidation pathways in the clearance of misoprostol. drugbank.comoptionsforwomenstcroixvalley.org
Characterization and Fate of Stereospecific Metabolites in Biological Systems
The various metabolites of (11S,16S)-misoprostol have been characterized and their distribution and excretion have been studied. Following administration, the majority of the administered dose is excreted in the urine as inactive metabolites. hres.ca The primary active metabolite, misoprostol acid, has a plasma elimination half-life of approximately 20-40 minutes. fda.govnih.gov The inactive dinor and tetranor metabolites are the main compounds found in urine. The serum protein binding of misoprostol acid is in the range of 81-89% and is not concentration-dependent. nih.govtga.gov.au The metabolism of misoprostol is primarily carried out by fatty acid oxidizing systems found in various organs, suggesting that hepatic impairment is unlikely to significantly affect its plasma levels. fmhaca.gov.ete-lactancia.org
Table of Key Metabolites and Pathways
| Metabolite/Pathway | Description | Enzymatic Process | Activity |
|---|---|---|---|
| Misoprostol Acid (SC-30695) | Primary active metabolite formed by de-esterification of misoprostol. | Esterases | Active |
| Beta-oxidation of alpha chain | Sequential shortening of the carboxylic acid side chain. | Fatty acid oxidation enzymes | Leads to inactive metabolites |
| Omega-oxidation of beta chain | Oxidation of the hydroxyl side chain. | Fatty acid oxidation enzymes | Leads to inactive metabolites |
| Prostaglandin F Analogs | Formed by reduction of the C-9 keto group. | Reductases | Varies |
| Dinor and Tetranor Metabolites | Result from beta-oxidation, two and four carbons shorter respectively. | Fatty acid oxidation enzymes | Inactive |
Structure Activity Relationship Sar and Computational Studies of Misoprostol Stereoisomers
Impact of Stereochemical Configuration on Pharmacological Activity and Receptor Selectivity
The biological activity of misoprostol (B33685) is highly dependent on its stereochemistry. Studies have shown that the different stereoisomers of misoprostol exhibit varying degrees of potency and receptor selectivity. nih.gov For instance, in vitro studies on canine parietal cells revealed that one racemate of misoprostol is at least 1000 times more potent than the other in inhibiting histamine-stimulated acid secretion. nih.gov
Misoprostol and its active metabolite bind to prostaglandin (B15479496) EP2, EP3, and EP4 receptors. wikipedia.org However, it lacks selectivity, leading to a range of physiological effects and potential side effects. nih.govmcw.edu The lack of receptor and tissue selectivity is a significant factor, as activation of EP receptors in various tissues, such as the gastrointestinal tract and cardiovascular system, can result in adverse effects. nih.gov The development of more selective misoprostol analogs is therefore a key area of research. mcw.edu
Design and Synthesis of Novel Misoprostol Stereoisomer Analogues for Mechanistic Insights
To better understand the mechanistic basis of misoprostol's action and to develop more selective and potent analogs, researchers have focused on the design and synthesis of novel stereoisomers. ethernet.edu.etsioc-journal.cn The synthesis of misoprostol analogs often involves a conjugate addition approach, which has proven to be a selective and efficient method. google.com
Molecular Docking and Dynamics Simulations of Misoprostol-Receptor Complexes
Computational methods such as molecular docking and molecular dynamics (MD) simulations have provided invaluable atomic-level insights into the interaction between misoprostol and its receptors. nih.govajrh.infostanford.edu The crystal structure of misoprostol's free acid form bound to the human EP3 receptor, resolved at 2.5 Å, has been particularly informative. nih.govmcw.edunih.gov
This structure reveals a completely enclosed binding pocket with a volume of 778 ų, which is among the smallest for lipid-binding GPCRs. nih.gov The pocket is occluded from the extracellular side by the second extracellular loop (ECL2). nih.govresearchgate.net Within this pocket, a structured water molecule plays a crucial role in coordinating the ring structure of misoprostol. nih.gov
Seventeen residues from helices I, II, III, VI, and VII, along with ECL2, are within 4 Å of the bound misoprostol, forming three sub-pockets that accommodate the α-chain, ω-chain, and the E-ring of the ligand. nih.gov Docking simulations of misoprostol-FA into the EP3 receptor model show a high degree of overlap with the crystal structure, with a root-mean-square deviation (RMSD) of 0.30 Å. nih.gov These computational models, validated by experimental data, provide a rational basis for understanding ligand binding and selectivity, and for the design of next-generation uterotonic drugs with improved pharmacological profiles. nih.govnih.gov MD simulations further allow for the study of the dynamic nature of the receptor-ligand complex, offering a more complete picture of the binding event. stanford.edu
Below is a table summarizing the key residues of the EP3 receptor that interact with misoprostol's free acid form, as identified through structural and computational studies. nih.gov
| Misoprostol Moiety | Interacting EP3 Residues (within 4 Å) |
| α-chain | Residues from helices I, II, III, and VII |
| ω-chain | Residues from helices III, VI, and VII |
| E-ring | Residues from helices II, III, VI, and ECL2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Misoprostol Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org For misoprostol stereoisomers, QSAR models can be developed to predict their pharmacological properties based on their distinct three-dimensional structures. tandfonline.comljmu.ac.uk
The process involves generating a dataset of misoprostol analogs with known activities and then calculating a variety of molecular descriptors for each compound. frontiersin.org These descriptors, which can be electronic, thermodynamic, or shape-related, are then correlated with the biological activity using statistical methods to build a predictive model. researchgate.net Such models can help in understanding which structural features are crucial for activity and can guide the design of new, more potent, and selective analogs. ljmu.ac.uk Although specific QSAR studies focused solely on misoprostol stereoisomers are not extensively detailed in the provided search results, the principles of QSAR are widely applied in drug design and could be instrumental in optimizing the therapeutic properties of misoprostol-like compounds. researchgate.netfrontiersin.org The validation of these models is a critical step to ensure their predictive power. researchgate.net
Application of Virtual Ligand Screening and De Novo Design Principles for Misoprostol Mimetics
Virtual ligand screening (VS) and de novo design are powerful computational strategies for the discovery of novel drug candidates. nih.govnih.gov VS involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target, such as the EP3 receptor. nih.govmdpi.com This approach can be either structure-based, utilizing the three-dimensional structure of the receptor, or ligand-based, using the structure of a known active ligand like misoprostol. mdpi.com
De novo design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for the target receptor. nih.govbiorxiv.org These methods can start from a scaffold or build a molecule atom by atom within the binding site of the receptor. eurekalert.org For misoprostol, these techniques could be employed to design mimetics that retain the desired therapeutic effects while minimizing off-target activities. drugbank.com By exploring a vast chemical space, these computational approaches can accelerate the discovery of new prostaglandin analogs with improved pharmacological profiles, potentially leading to safer and more effective therapeutic agents. mdpi.combiorxiv.org
Advanced Analytical and Characterization Techniques for 11s,16s Misoprostol Research
Chromatographic Separation and Quantification of Misoprostol (B33685) Stereoisomers
Chromatographic techniques are indispensable for separating the complex mixture of misoprostol stereoisomers and related impurities. These methods allow for precise quantification and purity assessment, which are critical for both research and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of misoprostol. Researchers have developed and validated various HPLC methods to separate misoprostol from its degradation products and stereoisomers. researchgate.netrsc.org A robust reversed-phase HPLC (RP-HPLC) method has been established for the separation of misoprostol and its related substances. nih.govresearchgate.net This method typically utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and methanol. researchgate.netnih.gov For instance, one validated method employs an Ascentis Express C18 column with a gradient mixture of acetonitrile-water-methanol, achieving separation with UV detection at 200 nm. nih.govresearchgate.net
Normal-phase HPLC (NP-HPLC) has been specifically successful in separating the diastereoisomers of misoprostol. A method using an XBridge bare silica (B1680970) column with a mobile phase of 1-propanol, heptane, and trifluoroacetic acid has demonstrated the ability to resolve the two diastereoisomers effectively within a 20-minute analysis time, with UV detection at 205 nm. nih.gov The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. nih.govresearchgate.net
Interactive Table: HPLC Method Parameters for Misoprostol Analysis
| Parameter | Reversed-Phase HPLC (for related substances) | Normal-Phase HPLC (for diastereoisomers) |
| Column | Ascentis Express C18 (150 mm × 4.6 mm, 5 µm) nih.govresearchgate.net | XBridge bare silica (150 mm × 2.1 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile-Water-Methanol nih.govresearchgate.net | 1-propanol-heptane-TFA (4:96:0.1%, v/v/v) nih.gov |
| Flow Rate | 1.5 mL/min nih.govresearchgate.net | 0.5 mL/min nih.gov |
| Detection | UV at 200 nm nih.govresearchgate.net | UV at 205 nm nih.gov |
| Column Temperature | 35 °C nih.govresearchgate.net | 35 °C nih.gov |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Stereoisomer Profiling
For highly sensitive and specific quantification of misoprostol's active metabolite, misoprostol acid (MPA), in biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers superior resolution and speed compared to conventional HPLC. nih.govresearchgate.net A validated UPLC-MS/MS method can achieve a lower limit of quantification (LLOQ) as low as 2.5 to 5 pg/mL in human plasma. researchgate.netwaters.com
The method typically involves solid-phase extraction (SPE) of the analyte from the biological sample, followed by chromatographic separation on a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 column. researchgate.net The detection is performed using a tandem quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity. mdpi.comnih.gov For instance, the transition of m/z 367.0 → 249.1 is often monitored for misoprostol acid. mdpi.comnih.gov The use of a deuterated internal standard, such as misoprostol acid-d5, enhances the accuracy and precision of the method. researchgate.netmdpi.com
Gas Chromatography-Negative Ion Chemical Ionization Tandem Mass Spectrometry (GC/NICI-MS/MS) for Metabolite Analysis
Gas Chromatography-Negative Ion Chemical Ionization Tandem Mass Spectrometry (GC/NICI-MS/MS) is another powerful technique for the determination of misoprostol metabolites, particularly misoprostol acid, in biological fluids like serum and breast milk. nih.govcapes.gov.br This method is known for its exceptional sensitivity. nih.govsci-hub.se
The sample preparation for GC/NICI-MS/MS is often complex, involving extraction and derivatization steps to make the analytes volatile and suitable for gas chromatography. mdpi.comnih.gov For example, misoprostol acid can be derivatized to its pentafluorobenzyl (PFB) ester and trimethylsilyl (B98337) (TMS) ether. nih.gov The analysis is then performed using a GC coupled to a tandem mass spectrometer operating in the negative ion chemical ionization mode. This ionization technique is highly selective for electrophilic compounds, leading to very low detection limits, often in the picogram per milliliter range. nih.gov
Thin-Layer Chromatography (TLC) Applications in Separation and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a simpler and more cost-effective method for the qualitative assessment of misoprostol's purity and for the separation of its components. researchgate.netpageplace.devwr.com It can be used to identify the presence of impurities and degradation products by comparing the retention factor (Rf) values of the sample spots with those of reference standards. pageplace.de For instance, a TLC method using a developing solvent system of ethyl acetate-hexane (1:1 v/v) has been used in the purification process of misoprostol acid samples prior to GC/MS/MS analysis. nih.gov While primarily a qualitative tool, densitometric scanning of TLC plates can also provide quantitative information. pageplace.de
Spectroscopic Identification and Structural Elucidation of Misoprostol Stereoisomers
Spectroscopic techniques are vital for the structural confirmation and quantification of misoprostol and its derivatives.
UV-Visible Spectrophotometry in Derivatized Forms for Quantification
Direct UV-Visible spectrophotometry for the quantification of misoprostol is challenging due to its low intrinsic UV absorbance. wisdomlib.org To overcome this limitation, derivatization is employed to introduce a chromophore into the molecule, thereby enhancing its molar absorptivity and shifting the absorption maximum to a more suitable wavelength. wisdomlib.orgresearchgate.net
One such method involves the derivatization of misoprostol with methanolic potassium hydroxide. wisdomlib.org This process converts misoprostol into a derivative with a maximum absorbance at around 285 nm, significantly improving its detectability by UV spectrophotometry. wisdomlib.org Another approach involves using 0.1N HCl as a solvent, with the resulting solution exhibiting a maximum absorbance at 281 nm. researchgate.net These spectrophotometric methods, once validated, provide a simple and cost-effective means for the routine quantification of misoprostol in pharmaceutical formulations. derpharmachemica.comwisdomlib.org
Interactive Table: UV-Visible Spectrophotometry Data for Misoprostol
| Method | Solvent/Derivatizing Agent | λmax (nm) | Application |
| Direct Measurement | 0.1N HCl researchgate.net | 281 | Quantification in bulk form |
| Direct Measurement | Ethanol derpharmachemica.com | 275 | Stability-indicating assay |
| Derivatization | Methanolic Potassium Hydroxide wisdomlib.org | 285 | Quantification in dissolution samples |
Isotope Dilution Assays and Application of Deuterated Internal Standards in Stereoisomer Quantification
Accurate quantification of specific stereoisomers like (11S,16S)-misoprostol in complex matrices is crucial for research. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for this purpose. osti.gov This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. nih.gov
Deuterated Internal Standards: For misoprostol analysis, deuterated analogs such as misoprostol-d5 are commonly used as internal standards. caymanchem.comnih.govcaymanchem.com These standards have a higher mass due to the replacement of hydrogen atoms with deuterium, but they exhibit nearly identical chemical and physical properties to the unlabeled analyte. This co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer allows for very accurate quantification, as any sample loss during preparation or analysis affects both the analyte and the internal standard equally.
Several studies have developed and validated LC-MS/MS methods for the determination of misoprostol or its active metabolite, misoprostol acid, in various biological matrices using deuterated internal standards. researchgate.netresearchgate.netnih.gov These methods demonstrate high sensitivity, with lower limits of quantification in the picogram per milliliter range. researchgate.netnih.gov
For instance, a highly sensitive UHPLC-MS/MS method for the determination of prostaglandins (B1171923), including misoprostol, utilized misoprostol-d5 as an internal standard for reliable quantification. nih.gov Another study on the determination of misoprostol free acid in human breast milk and serum also employed an isotope dilution assay with GC/NICI-MS/MS. nih.gov The use of a deuterated analog of misoprostol acid has been shown to achieve high recovery values. researchgate.net
While these methods are powerful for quantifying total misoprostol or its acid, for stereoisomer-specific quantification, they must be combined with a chiral separation technique that can resolve the different stereoisomers prior to detection by the mass spectrometer.
Method Validation for Stereoisomer Purity and Content in Research Samples
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of results for determining the stereoisomeric purity and content of this compound. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net
Validated methods for the separation and quantification of misoprostol and its related substances, including diastereomers, have been developed using liquid chromatography (LC). nih.govresearchgate.net One such study describes a normal-phase LC method capable of separating the two diastereomeric pairs of misoprostol. nih.govresearchgate.net
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other stereoisomers. wisdomlib.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wisdomlib.orgwjpps.com
Accuracy: The closeness of the test results obtained by the method to the true value. wisdomlib.orgwjpps.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netwjpps.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wisdomlib.org
A study on the determination of prostaglandins by UHPLC-MS/MS reported linearity in the range of 0.1 to 10 µg/mL with a coefficient of determination (R²) above 0.997 for each compound. The precision and accuracy values did not exceed ±5.0%. nih.gov Another LC-MS/MS method for misoprostol acid in human plasma demonstrated linearity over a concentration range of 10-3000 pg/mL with intra- and inter-day precision values below 9% and accuracy ranging from 93.81% to 102.02%. researchgate.net
The stability of misoprostol is also a critical factor to consider during method development and validation, as it is known to be unstable at higher temperatures and in the presence of moisture. researchgate.netnih.gov
Interactive Data Table: Validation Parameters for Misoprostol Analysis
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Reported Values in Misoprostol Analysis | Citation |
| Specificity | No interference at the retention time of the analyte | No interference from placebo or other impurities | wisdomlib.org |
| Linearity (R²) | ≥ 0.99 | > 0.997 | nih.gov |
| Accuracy (% Recovery) | Typically 80-120% | 93.81% - 102.02% | researchgate.net |
| Precision (RSD%) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 2% | Intra- and inter-day precision < 9% | researchgate.net |
| LOD | Signal-to-noise ratio of 3:1 | 10 ng/L | researchgate.net |
| LOQ | Signal-to-noise ratio of 10:1 | 25 pg/mL, 0.1 µg/mL | nih.govresearchgate.net |
| Robustness | No significant change in results with small variations | Method found to be robust | wisdomlib.org |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (11S,16S)-misoprostol in biological samples?
- Methodology : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying misoprostol acid (its active metabolite) in serum. Key parameters include chromatographic separation at 2.2 minutes, a detection range of 3.1–18.4 ppb, and validation for specificity, sensitivity, and reproducibility . Sample preparation should involve protein precipitation and metabolite stabilization to avoid degradation.
Q. How should a controlled clinical trial be designed to assess the efficacy of this compound in postpartum hemorrhage (PPH) prevention?
- Methodology : Use a randomized controlled trial (RCT) with two parallel arms: an experimental group receiving this compound and a control group receiving standard care (e.g., oxytocin). Primary endpoints include blood loss at 2 and 4 hours postpartum, hemoglobin levels, and adverse event rates. Ensure blinding, stratification for risk factors (e.g., hypertensive disorders), and a sample size calculated to detect ≥30% reduction in blood loss with 80% power .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in ulcer prevention studies?
- Methodology : Stratify analyses by dose (e.g., <50 mcg, 50–100 mcg) to eliminate heterogeneity. Use relative risk (RR) calculations with 95% confidence intervals (CI) and random-effects models to account for inter-study variability. Meta-regression can evaluate dose-response relationships, while funnel plots (with Egger’s test) assess publication bias .
Advanced Research Questions
Q. How can researchers address contradictions between meta-analyses and large-scale trials on this compound efficacy?
- Methodology : Apply funnel plot asymmetry tests to detect bias in meta-analyses. For example, regression of standard normal deviates against precision (Egger’s test) can identify small-study effects. If asymmetry is detected (e.g., p<0.1), sensitivity analyses excluding small trials or using trim-and-fill methods should be performed. Validate findings against large RCTs with comparable endpoints (e.g., blood loss reduction) .
Q. What strategies optimize subgroup analysis in misoprostol dose-response studies?
- Methodology : Predefine subgroups (e.g., sublingual vs. vaginal administration, gestational age) during protocol development. Use meta-regression to explore covariates like dose frequency and total exposure. Prediction intervals (PI) should be calculated to estimate effect ranges in future studies, accounting for inter-study heterogeneity. For example, a PI of 0.22–0.81 for duodenal ulcer risk highlights variability in treatment effects .
Q. How should researchers handle raw data discrepancies in misoprostol trials to ensure reproducibility?
- Methodology : Implement standardized data extraction tools (e.g., JBI Critical Appraisal Checklist) with dual-reviewer verification. Discrepancies should be resolved via consensus or third-party adjudication. Raw data (e.g., blood loss measurements) must be archived in appendices, while processed data (e.g., mean differences) are included in the main text. Use software like Stata or R for transparency in statistical workflows .
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodology : Apply the PICO framework (Population: pregnant women; Intervention: misoprostol dose; Comparison: placebo/oxytocin; Outcome: PPH incidence) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a FINER-compliant question: “Does 600 mcg sublingual misoprostol reduce PPH incidence compared to 10 IU IV oxytocin in low-resource settings?” .
Methodological Best Practices
- Data Preprocessing : Use SPSS or similar tools for questionnaire design, ensuring Likert scales (e.g., 1–5 for adverse event severity) and probabilistic sampling. Avoid common errors like leading questions or inconsistent measurement levels .
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) for experimental reporting: document synthesis protocols, characterize new compounds with NMR/MS data, and provide raw chromatograms in supplementary files .
- Ethical Compliance : In RCTs, obtain informed consent for off-label misoprostol use and monitor adverse events (e.g., hypertension spikes) via DSMB oversight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
